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molecular formula C9H8N2S B1280080 N-Phenyl-2-aminothiazole CAS No. 33142-18-6

N-Phenyl-2-aminothiazole

Cat. No. B1280080
M. Wt: 176.24 g/mol
InChI Key: OGVGQYZRJXSMGC-UHFFFAOYSA-N
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Patent
US07285560B2

Procedure details

10 g (65.7 mmol) of phenylthiourea 37 were dissolved in 100 ml of acetic acid. 9.9 ml of the acetal 38 were added and the mixture was heated at 100° C. for 2 h. The solvent was removed i.v. and the residue was partitioned between 300 ml of 1N NaOH and 300 ml of ethyl acetate. The aqueous phase was extracted twice with in each case 100 ml of ethyl acetate and the combined organic phases were dried using magnesium sulfate. The solvent was removed and the residue was precipitated from 50 ml of diisopropyl ether. The solid was filtered off with suction and dried at 50° C. i.v. 2.5 g of aniline 39 were obtained. The diisopropyl ether mother liquor was evaporated and the residue was chromatographed on silica gel using heptane/ethyl acetate 2:1. This resulted in a further 3.5 g of 39 being obtained. Yield: 6.0 g (52%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11](O)(=O)[CH3:12]>>[C:1]1([NH:7][C:8]2[S:9][CH:11]=[CH:12][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
acetal
Quantity
9.9 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed i.v
CUSTOM
Type
CUSTOM
Details
and the residue was partitioned between 300 ml of 1N NaOH and 300 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with in each case 100 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was precipitated from 50 ml of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 50° C. i.v

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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